molecular formula C12H16N2O B13533588 4-(Piperazin-1-ylmethyl)benzaldehyde

4-(Piperazin-1-ylmethyl)benzaldehyde

Cat. No.: B13533588
M. Wt: 204.27 g/mol
InChI Key: MASHZAONJZRFTQ-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is characterized by a benzaldehyde group attached to a piperazine ring via a methylene bridge. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-chloromethylbenzaldehyde with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-(Piperazin-1-ylmethyl)benzoic acid.

    Reduction: 4-(Piperazin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to enhance the compound’s ability to cross biological membranes, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
  • 4-(4-Benzyl-1-piperazinyl)benzaldehyde

Uniqueness

4-(Piperazin-1-ylmethyl)benzaldehyde is unique due to its specific structure, which combines the reactivity of the benzaldehyde group with the versatility of the piperazine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H16N2O/c15-10-12-3-1-11(2-4-12)9-14-7-5-13-6-8-14/h1-4,10,13H,5-9H2

InChI Key

MASHZAONJZRFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C=O

Origin of Product

United States

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